2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile, exhibiting a broad substrate scope of pyridinium ylides .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of micro-flow technology for visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequences has been developed for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies have been employed for the functionalization of this compound.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine scaffold.
Substitution: Substitution reactions, particularly involving halogens, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the synthesis of various organic compounds.
Biology: Investigated for its potential as an imaging agent for β-amyloid plaques in Alzheimer’s disease.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Similar in structure but lacks the bromine and trifluoromethyl groups.
2-(4’-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine: Another derivative with different halogen substitutions.
Uniqueness
2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
944580-81-8 |
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Molecular Formula |
C14H8BrF3N2 |
Molecular Weight |
341.13 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2/c15-10-6-4-9(5-7-10)11-8-20-12(14(16,17)18)2-1-3-13(20)19-11/h1-8H |
InChI Key |
ASTKVGUKLTYNOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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